molecular formula C9H10BrNO2 B1586502 Ethyl 2-amino-5-bromobenzoate CAS No. 63243-76-5

Ethyl 2-amino-5-bromobenzoate

Cat. No.: B1586502
CAS No.: 63243-76-5
M. Wt: 244.08 g/mol
InChI Key: PKWFESSNWKEZDP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, featuring an amino group at the second position and a bromine atom at the fifth position on the benzene ring, with an ethyl ester functional group. This compound is typically found as a white to light-yellow powder or crystals and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the fifth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction reactions can convert it to different amine derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Ethyl 2-amino-5-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-bromobenzoate
  • Ethyl 2-amino-6-bromobenzoate
  • Ethyl 2-amino-3-bromobenzoate

Comparison: Ethyl 2-amino-5-bromobenzoate is unique due to the specific positioning of the bromine atom at the fifth position, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

ethyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWFESSNWKEZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363935
Record name ethyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63243-76-5
Record name 2-Amino-5-bromobenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-bromo-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromobenzoic acid (24.7 g, 11.4 mol) was dissolved in 350 mL of ethanol and 2, and 5 mL of concentrated H2SO4 was added. The mixture was refluxed under N2 for 12 h. The solvent was removed and the residue was added with EtOAc. The mixture was extracted with 1N NaOH. The organic solution was washed with brine, dried over MgSO4. It was concentrated and chromatographed with CH2Cl2 to give 3.19 g of 2-amino-5-bromobenzoic acid, ethyl ester. MS (AP+): 243.9, 246, M+H.
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Synthesis routes and methods II

Procedure details

As in scheme 1 step 1, from 2-amino-5-bromobenzoic acid, ethanol and HCl gas and heating under reflux for 16 h to afford an off-white solid, mp 83° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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